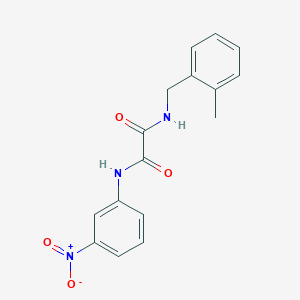
3-(Methylsulfonyl)-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Methylsulfonyl)-2-quinolinamine” is likely a compound that contains a quinoline backbone with a methylsulfonyl group attached at the 3rd position. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A methylsulfonyl group (CH3-SO2-) is a sulfur-containing group that is quite polar and can participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-rich quinoline ring and the electron-withdrawing methylsulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. It would likely be a solid at room temperature with a high melting point due to the presence of the aromatic ring .Aplicaciones Científicas De Investigación
Antibacterial Activity
3-(Methylsulfonyl)-2-quinolinamine derivatives have shown significant antibacterial activity. For instance, 2-Acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide demonstrated effective in vitro activity against pathogens important in veterinary medicine, including Treponema hyodysenteriae, which causes swine dysentery. It also provided complete protection in pigs against swine dysentery in vivo over a 21-day period (Dirlam, Presslitz, & Williams, 1983).
Antileishmanial and Antitumor Activities
Studies on 8-quinolinamine derivatives, which include this compound, have revealed their potential in treating Leishmania donovani infections, a cause of leishmaniasis. A specific derivative, 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol, showed high efficacy against these infections in hamsters. Additionally, these compounds have been explored for their antitumor activities, demonstrating potential as therapeutic agents (Johnson & Werbel, 1983).
Antiarrhythmic and Antiangiogenic Properties
Certain derivatives of this compound, such as N-[4-[2-hydroxy-3-[methyl(2-quinolinylmethyl)amino] propoxy]phenyl]methanesulfonamide, have been identified as potent class III antiarrhythmic agents. These compounds have shown effectiveness in vitro and in vivo, including the ability to restore sinus rhythm from ventricular fibrillation in some instances (Butera et al., 1991). Moreover, compounds like 3-[5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-1H-indole-2-yl]quinolin-2(1H)-one have been synthesized as efficient inhibitors of KDR, a kinase involved in angiogenesis (Payack et al., 2005).
Antimalarial and Broad-Spectrum Anti-Infective Applications
The synthesis of newer classes of 8-quinolinamines, including this compound derivatives, has shown promise in treating drug-resistant parasites. These compounds demonstrated potent antimalarial activity, with some curing animal models at specific dosages. They also exhibited notable antileishmanial, antifungal, and antibacterial activities, presenting a promising structural class for broad-spectrum anti-infective agents (Jain et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylsulfonylquinolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEHJEFANSBDSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC=CC=C2N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)
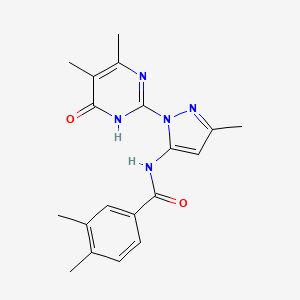
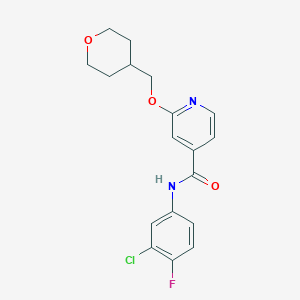

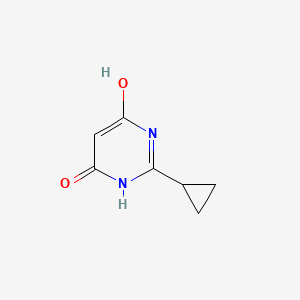

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)
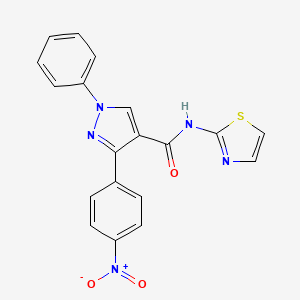
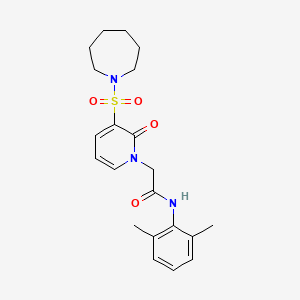
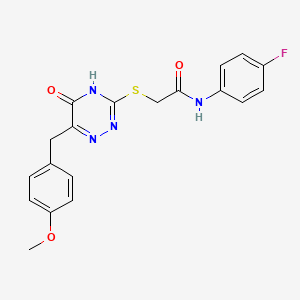
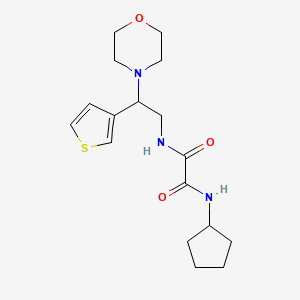
![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)
